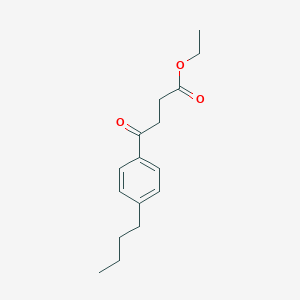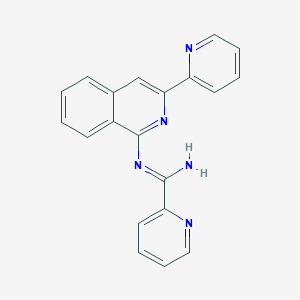![molecular formula C6H3ClIN3 B055492 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 123148-78-7](/img/structure/B55492.png)
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine, is a white solid . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves the iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is C6H3ClIN3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has a melting point of 179-183 °C and a predicted boiling point of 241.0±50.0 °C. It has a predicted density of 2.47±0.1 g/cm3. It is insoluble in water and sensitive to light .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in in vitro studies against various human cancer cell lines . For instance, certain derivatives have demonstrated significant cytotoxic effects against breast cancer (MCF7) and liver cancer (HePG2) cell lines, with IC50 values indicating potent activity compared to standard drugs like doxorubicin .
Kinase Inhibitor Synthesis
This compound serves as a key intermediate in the synthesis of kinase inhibitors . Kinase inhibitors are crucial in the treatment of diseases where cell signaling pathways are dysregulated. By inhibiting specific kinases, these compounds can effectively halt the progression of certain cancers and other diseases.
Antiviral Research
Derivatives of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine have also been explored for their antiviral properties . The structural flexibility of this compound allows for the development of novel antiviral agents that can target a range of viral pathogens.
Inflammatory Disease Treatment
The anti-inflammatory potential of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives is another area of interest . These compounds could lead to new treatments for inflammatory diseases by modulating the body’s immune response.
JAK Inhibitor Production
This compound is used in the manufacture of Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib . JAK inhibitors play a significant role in treating autoimmune diseases by interfering with the JAK-STAT signaling pathway, which is crucial for the immune system’s response.
Molecular Docking Studies
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been utilized in molecular docking studies to understand their interaction with biological targets . These studies help in predicting the binding affinity and activity of these compounds, which is vital for drug design and development.
Wirkmechanismus
While the specific mechanism of action for 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, it is used in the manufacture of Tofacitinib citrate , which is a Janus kinase (JAK) inhibitor. JAK inhibitors interfere with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBJFJMNBPWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564258 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123148-78-7 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-7-iodo-7-deazapurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


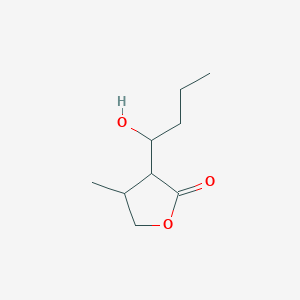
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
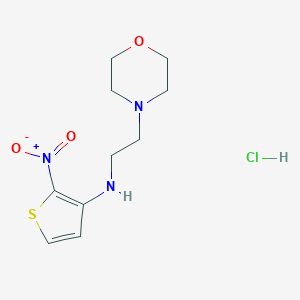

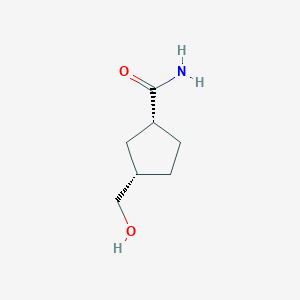
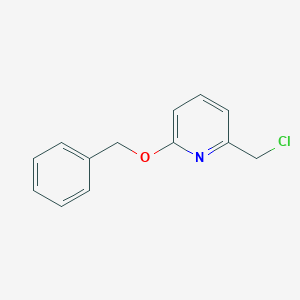
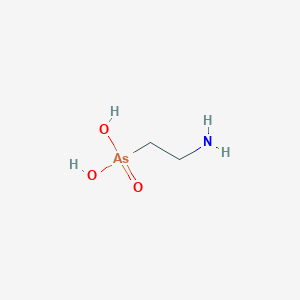
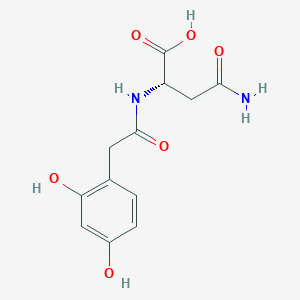
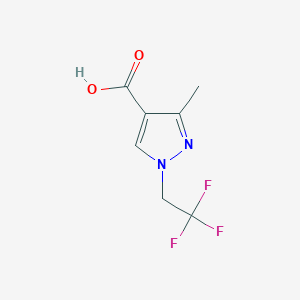
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

